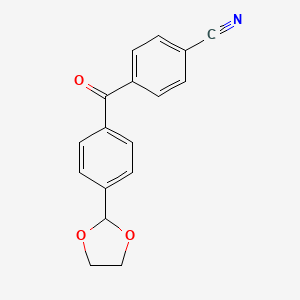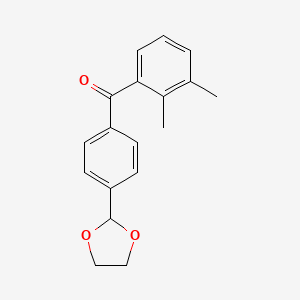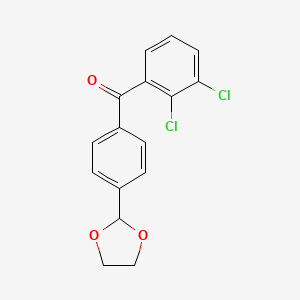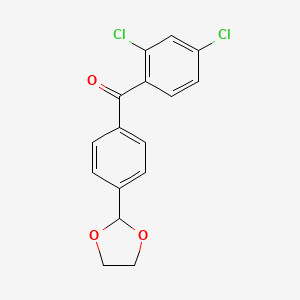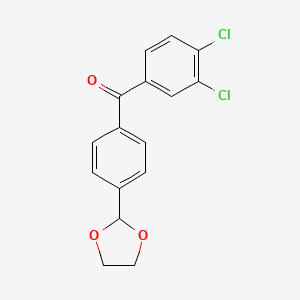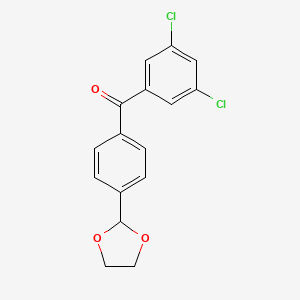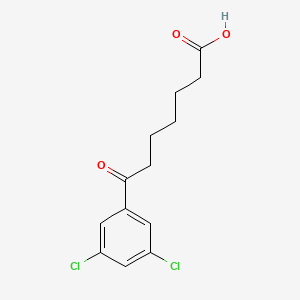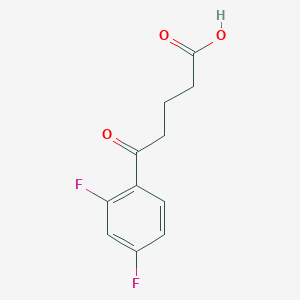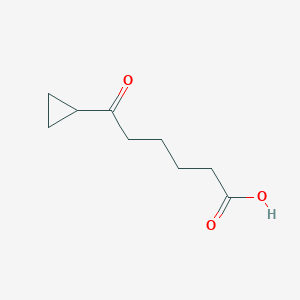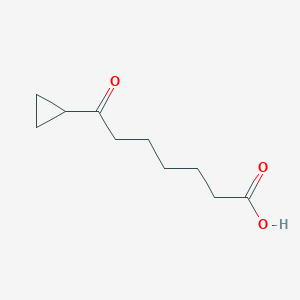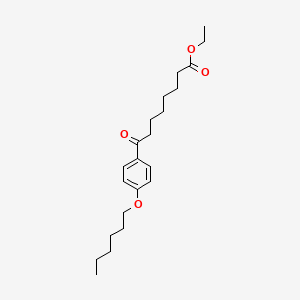
Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanates, such as phenyl isocyanate , are a group of reactive organic compounds with the functional group -N=C=O. They are used in the production of polyurethanes, a class of polymers .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation . Alkyl isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance depend largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
- Research by Fadnavis, Vadivel, and Sharfuddin (1999) highlights the use of ethyl 2-hydroxy-3-oxooctanoate in the chemoenzymatic synthesis of hydroxy-γ-decalactone, showcasing its potential in producing complex organic compounds with high selectivity and efficiency (Fadnavis, Vadivel, & Sharfuddin, 1999).
Regioselective Synthetic Routes
- Ashton and Doss (1993) describe a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, utilizing ethyl 2,4-dioxooctanoate. This study is significant for its insights into the regioselectivity in organic synthesis, contributing to the efficient design of novel organic compounds (Ashton & Doss, 1993).
Asymmetric Synthesis
- Tsuboi, Furutani, and Takeda (1987) demonstrated the asymmetric synthesis of 2,3-Epoxyoctanal, a key intermediate in leukotriene synthesis, starting from ethyl 3-chloro-2-oxooctanoate. Their work contributes to the field of stereochemistry and the synthesis of biologically relevant compounds (Tsuboi, Furutani, & Takeda, 1987).
Efficient Synthesis of Chiral Precursors
- A study by Chen et al. (2014) focuses on the efficient synthesis of ε-hydroxy ester from ethyl 8-chloro-6-oxooctanoate using a newly identified reductase. This research is significant for its application in producing chiral precursors for important compounds like α-lipoic acid (Chen et al., 2014).
Cyclization Reactions
- Uchiyama et al. (1998) conducted a study on the cyclization of certain ketone oximes, which is related to the broader context of utilizing similar ethyl oxooctanoate derivatives in complex organic synthesis processes (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Enantioselective Hydrogenation
- Meng, Zhu, and Zhang (2008) explored the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate. This study provides insights into the methods of obtaining high enantiomeric excess in organic compounds, which is crucial in the pharmaceutical industry (Meng, Zhu, & Zhang, 2008).
Corrosion Inhibitors
- Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, including derivatives similar to ethyl oxooctanoates, as corrosion inhibitors for copper. This study links organic chemistry with material science, particularly in corrosion prevention (Zarrouk et al., 2014).
Enzyme-Catalyzed Asymmetric Reduction
- Shimizu et al. (1990) investigated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a process relevant to the synthesis of enantiomerically pure compounds, which are crucial in the development of specific pharmaceutical agents (Shimizu et al., 1990).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 8-(4-hexoxyphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-11-18-26-20-16-14-19(15-17-20)21(23)12-9-7-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIBQXPTJGEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645801 |
Source


|
| Record name | Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-95-4 |
Source


|
| Record name | Ethyl 4-(hexyloxy)-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

